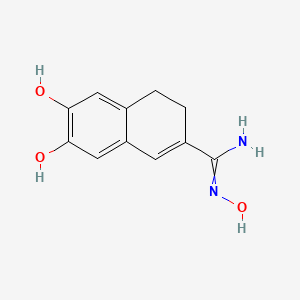
N,6,7-Trihydroxy-3,4-dihydronaphthalene-2-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,6,7-Trihydroxy-3,4-dihydronaphthalene-2-carboximidamide is a chemical compound with the molecular formula C11H12N2O3 and a molecular weight of 220.22458 g/mol. This compound is a derivative of naphthalene, a class of arenes consisting of two ortho-fused benzene rings . Naphthalene derivatives are known for their wide range of biological activities, including antimicrobial, antioxidant, cytotoxic, anti-inflammatory, and anti-protozoal properties .
Méthodes De Préparation
The synthesis of N,6,7-Trihydroxy-3,4-dihydronaphthalene-2-carboximidamide involves several steps. One common method includes the reduction and dehydration of tetrahydroxynaphthalene derivatives . Industrial production methods often involve the distillation and fractionation of petroleum or coal tar to obtain naphthalene, which is then chemically modified to produce the desired compound .
Analyse Des Réactions Chimiques
N,6,7-Trihydroxy-3,4-dihydronaphthalene-2-carboximidamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Major products formed from these reactions include different hydroxylated and aminated derivatives of naphthalene .
Applications De Recherche Scientifique
N,6,7-Trihydroxy-3,4-dihydronaphthalene-2-carboximidamide has several scientific research applications. In chemistry, it is used as a precursor for synthesizing other biologically active compounds . In biology and medicine, it has shown potential as an antimicrobial, antioxidant, and cytotoxic agent . Its anti-inflammatory and anti-protozoal properties make it a valuable compound for developing new therapeutic agents .
Mécanisme D'action
The mechanism of action of N,6,7-Trihydroxy-3,4-dihydronaphthalene-2-carboximidamide involves its interaction with various molecular targets and pathways. It acts as an inhibitor of certain enzymes and receptors, leading to its biological effects . The compound’s hydroxyl groups play a crucial role in its binding affinity and activity .
Comparaison Avec Des Composés Similaires
Propriétés
Formule moléculaire |
C11H12N2O3 |
|---|---|
Poids moléculaire |
220.22 g/mol |
Nom IUPAC |
N',6,7-trihydroxy-3,4-dihydronaphthalene-2-carboximidamide |
InChI |
InChI=1S/C11H12N2O3/c12-11(13-16)7-2-1-6-4-9(14)10(15)5-8(6)3-7/h3-5,14-16H,1-2H2,(H2,12,13) |
Clé InChI |
SYJORZQDPOSSSP-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=CC2=CC(=C(C=C21)O)O)C(=NO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-3-carboxylic acid](/img/structure/B11886762.png)


![2H-Naphtho[2,3-b][1,4]oxazine-2,3(4H)-dione](/img/structure/B11886780.png)

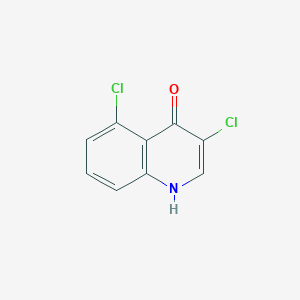
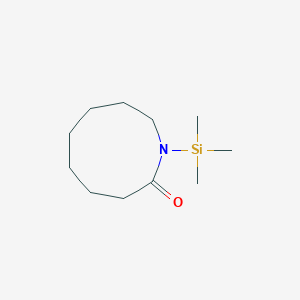
![6-(2,2,2-Trifluoroethyl)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B11886809.png)

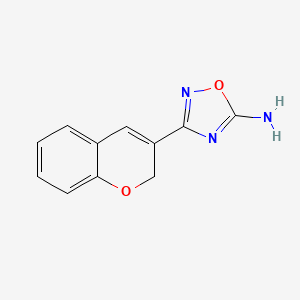
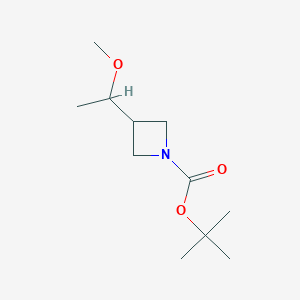
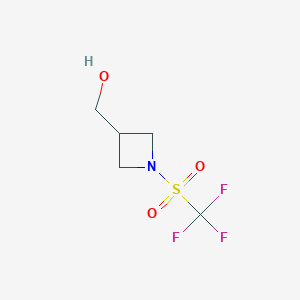

![2-Amino-1-(1-cyclopropyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)ethanone](/img/structure/B11886840.png)
